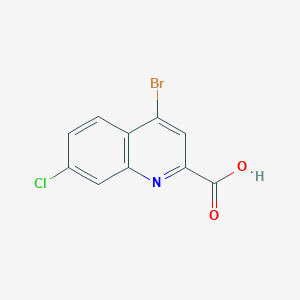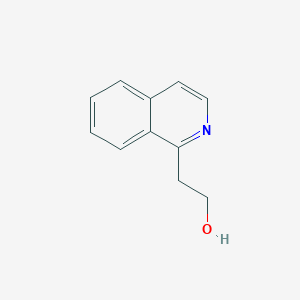
2,4-Dichloro-3-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-phenylpyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a phenyl group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-phenylpyridine typically involves the chlorination of 3-phenylpyridine. One common method is the reaction of 3-phenylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 4th positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions: 2,4-Dichloro-3-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substitution reactions can yield derivatives with various functional groups, such as methoxy or tert-butyl groups.
- Oxidation reactions can produce pyridine N-oxides.
- Coupling reactions can result in biaryl compounds.
科学的研究の応用
2,4-Dichloro-3-phenylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
作用機序
The mechanism of action of 2,4-Dichloro-3-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in the context of herbicides, it may inhibit key enzymes involved in plant growth, leading to the death of the targeted weeds.
類似化合物との比較
2,4-Dichloropyridine: Similar in structure but lacks the phenyl group at the 3rd position.
3-Phenylpyridine: Similar in structure but lacks the chlorine atoms at the 2nd and 4th positions.
2,4-Dichloro-5-fluoropyrimidine: Contains fluorine and pyrimidine ring instead of pyridine.
Uniqueness: 2,4-Dichloro-3-phenylpyridine is unique due to the combination of its chlorine atoms and phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications, particularly in the design of bioactive compounds.
特性
分子式 |
C11H7Cl2N |
|---|---|
分子量 |
224.08 g/mol |
IUPAC名 |
2,4-dichloro-3-phenylpyridine |
InChI |
InChI=1S/C11H7Cl2N/c12-9-6-7-14-11(13)10(9)8-4-2-1-3-5-8/h1-7H |
InChIキー |
QKQVOCWTLAQOIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


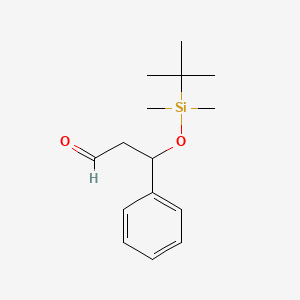
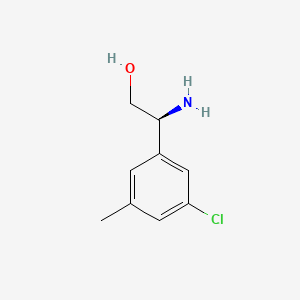
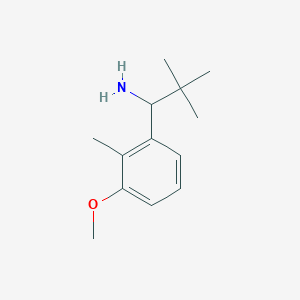
![tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12966742.png)
![2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile](/img/structure/B12966751.png)
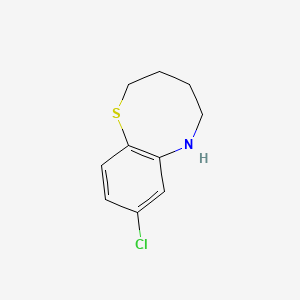
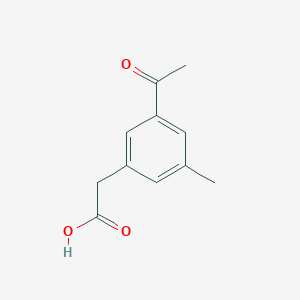
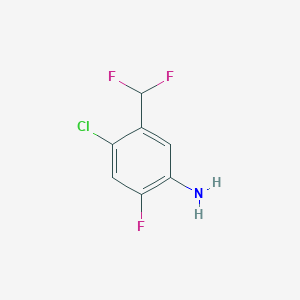
![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)
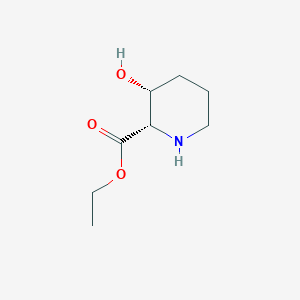
![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)

